molecular formula C8H8ClN B572951 3-Chloro-5-cyclopropylpyridine CAS No. 1256803-11-8

3-Chloro-5-cyclopropylpyridine

Cat. No.: B572951
CAS No.: 1256803-11-8
M. Wt: 153.609
InChI Key: VDCMULOWOZXEJD-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClN. It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropylpyridine typically involves the chlorination of 5-cyclopropylpyridine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Scientific Research Applications

3-Chloro-5-cyclopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the chlorine atom can affect its reactivity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCMULOWOZXEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744788
Record name 3-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256803-11-8
Record name 3-Chloro-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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